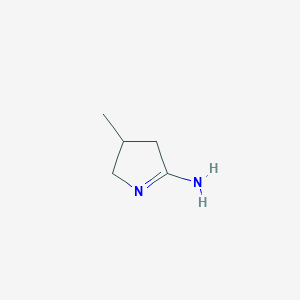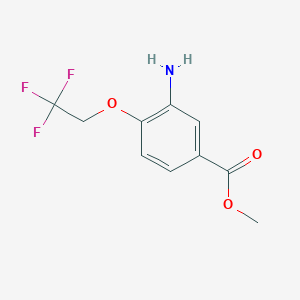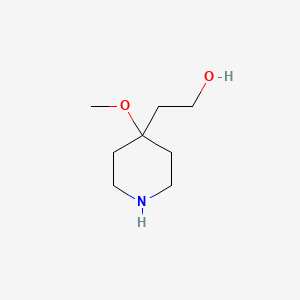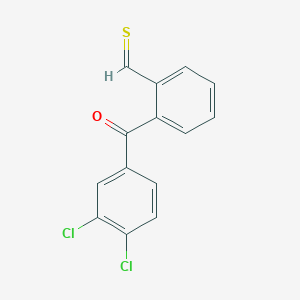
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzyl group, a hydroxyphenyl group, and a dimethylpiperidinyl group. Its unique configuration and properties make it a subject of interest in chemical, biological, and medical research.
Méthodes De Préparation
The synthesis of Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core piperidine structure, followed by the introduction of the benzyl and hydroxyphenyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative and the subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and chromatography for purification.
Analyse Des Réactions Chimiques
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and hydroxyphenyl groups, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered functional groups or enhanced biological activity.
Applications De Recherche Scientifique
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate signaling cascades involved in cell growth, apoptosis, or neurotransmission. The precise molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride can be compared with other similar compounds, such as:
Benzyl derivatives: Compounds with similar benzyl groups may exhibit comparable reactivity and biological activity.
Piperidine derivatives: These compounds share the core piperidine structure and may have similar pharmacological properties.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups may have similar antioxidant or signaling properties. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H37ClN2O4 |
|---|---|
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C27H36N2O4.ClH/c1-4-33-25(31)17-28-26(32)22(15-21-9-6-5-7-10-21)19-29-14-13-27(3,20(2)18-29)23-11-8-12-24(30)16-23;/h5-12,16,20,22,30H,4,13-15,17-19H2,1-3H3,(H,28,32);1H/t20-,22-,27+;/m0./s1 |
Clé InChI |
YUQZYKKYERNXDA-IASLIYKDSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O.Cl |
SMILES canonique |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CN2CCC(C(C2)C)(C)C3=CC(=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)


![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)


